9,10-Dichloro-2,6(7)-dimethylanthracene
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Overview
Description
9,10-Dichloro-2,6(7)-dimethylanthracene is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of two chlorine atoms and two methyl groups attached to the anthracene core. This compound is known for its reactivity and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dichloro-2,6(7)-dimethylanthracene typically involves the chlorination of 2,6(7)-dimethylanthracene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 60-80°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Dichloro-2,6(7)-dimethylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced anthracene derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9,10-Dichloro-2,6(7)-dimethylanthracene has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dichloro-2,6(7)-dimethylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species upon exposure to light, leading to oxidative damage to cellular components. These properties make it a potential candidate for photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
9,10-Dichloroanthracene: Lacks the methyl groups present in 9,10-Dichloro-2,6(7)-dimethylanthracene, resulting in different reactivity and applications.
2,6-Dimethylanthracene: Lacks the chlorine atoms, leading to different chemical properties and uses.
9,10-Dibromo-2,6(7)-dimethylanthracene:
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
9,10-dichloro-2-methylanthracene;ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2.C2H6/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16;1-2/h2-8H,1H3;1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNBXULYIIDMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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